
6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is a member of quinazolines.
Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Conformational Studies
AG-1478, a compound structurally similar to 6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, has been extensively studied for its in vitro and in vivo antiproliferative activities. Spectroscopic analysis, particularly UV-Vis absorption spectroscopy, has been employed to understand the drug's spectral signatures, which could assist in identifying relevant targets and interactions. Two stable conformers, AG-1478B and AG-1478A, have been identified, showcasing the compound's conformational diversity and its implications on biopharmaceutical activities. These findings are crucial for understanding the molecular basis of the compound's mechanism of action and for the development of new therapeutic agents (Khattab et al., 2016).
Synthesis and Chemical Modification
Research on the chemical synthesis and modification of quinazoline derivatives, including those similar to 6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, has led to the development of compounds with potential anticonvulsant activities. These studies involve exploring different chemical pathways and modifications to enhance the biological activities of quinazoline derivatives. The work on synthesizing new quinazoline-based compounds provides a foundation for developing novel therapeutic agents with improved efficacy and safety profiles (Wolfe et al., 1990).
Optoelectronic Applications
Quinazoline derivatives, including those structurally related to 6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine, have been investigated for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show significant potential for use in electronic devices, luminescent elements, and photoelectric conversion elements. The research highlights the versatility of quinazoline derivatives in developing novel materials for optoelectronics, showcasing their potential beyond biomedical applications (Lipunova et al., 2018).
Propiedades
Nombre del producto |
6-(2-chlorophenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine |
|---|---|
Fórmula molecular |
C20H15ClN4 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
6-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H15ClN4/c21-18-6-2-1-5-16(18)15-7-8-19-17(10-15)20(25-13-24-19)23-12-14-4-3-9-22-11-14/h1-11,13H,12H2,(H,23,24,25) |
Clave InChI |
AFIBHUSAXJIJHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=CN=C3NCC4=CN=CC=C4)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=CN=C3NCC4=CN=CC=C4)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1226691.png)
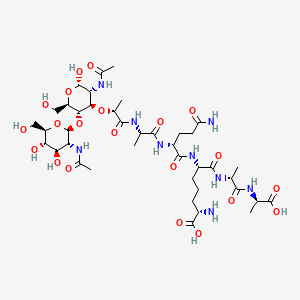
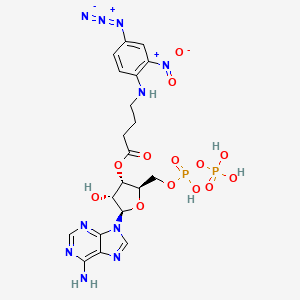
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol](/img/structure/B1226697.png)
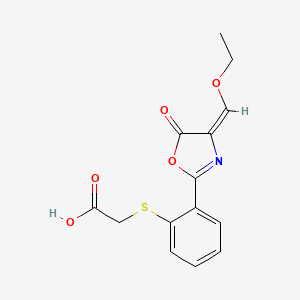
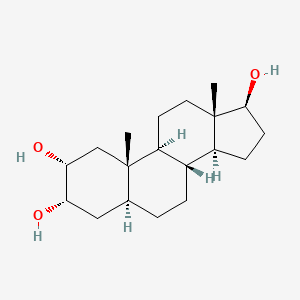
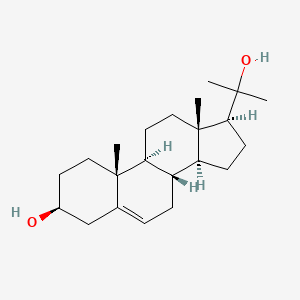

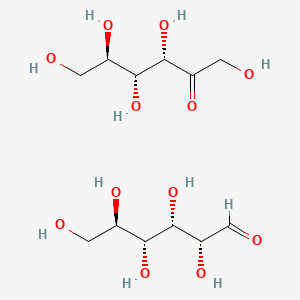
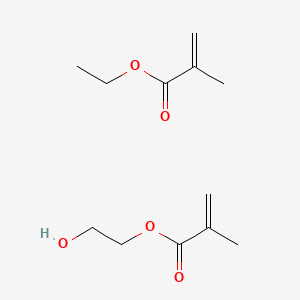
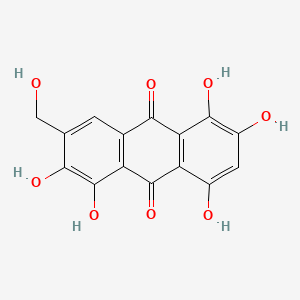
![2-(1,2-Benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile](/img/structure/B1226711.png)

![N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cyclohexanecarboxamide](/img/structure/B1226715.png)